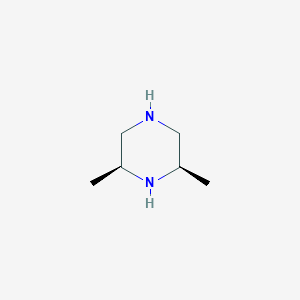

cis-2,6-Dimethylpiperazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R,6S)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296263 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-48-1 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cis-2,6-Dimethylpiperazine chemical properties

An In-depth Technical Guide to the Chemical Properties of cis-2,6-Dimethylpiperazine

Introduction

This compound is a versatile heterocyclic diamine that serves as a crucial building block and intermediate in a variety of chemical syntheses.[1] Its unique structural features, including the presence of two methyl groups in a cis configuration on the piperazine ring, impart specific reactivity and stereochemistry that are highly valued in medicinal chemistry and materials science.[1] This compound is frequently utilized in the development of novel drug candidates, particularly for central nervous system (CNS) agents, and as a key component in the synthesis of agrochemicals, specialty polymers, and as a ligand in coordination chemistry.[1] Its utility is underscored by its role in preparing biologically active compounds, such as antibacterial agents.[2][3]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | References |

| CAS Number | 21655-48-1 | [1][4][5][6] |

| Molecular Formula | C₆H₁₄N₂ | [1][4][7] |

| Molecular Weight | 114.19 g/mol | [1][4][7] |

| Appearance | White to orange to green crystalline powder; Pale yellow to light yellow solid | [1][2][5][8] |

| Melting Point | 112 - 115 °C | [1][5] |

| Boiling Point | 160 - 162 °C | [1][2][9] |

| Density | 0.9140 g/cm³ (estimate) | [2][9] |

| Flash Point | 45 °C (113 °F) - closed cup | [2][10] |

| Water Solubility | Completely soluble | [2] |

| pKa | 9.38 ± 0.60 (Predicted) | [9] |

| LogP | 0.5923 | [4] |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | [4] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes the available spectral information.

| Spectroscopic Technique | Data Availability | References |

| ¹H NMR | Spectrum available | [11][12] |

| ¹³C NMR | Spectrum available | [13] |

| Infrared (IR) Spectroscopy | Spectrum available | [11][13] |

| Mass Spectrometry (MS) | Spectrum available (Molecular Ion: 114 m/z) | [11][14][15] |

Synthesis Protocol

A common and industrially relevant method for the synthesis of this compound involves the reductive amination and cyclization of diisopropanolamine.[2][8][16] This process is designed to selectively produce the cis isomer.[16]

Experimental Protocol: Synthesis of this compound from Diisopropanolamine

Objective: To synthesize this compound with high selectivity by the catalytic reaction of diisopropanolamine and ammonia.[16]

Materials:

-

Diisopropanolamine

-

Ammonia (NH₃)

-

Hydrogen (H₂)

-

Raney Nickel (or other suitable nickel or cobalt catalyst)[16]

-

Toluene (or other aromatic hydrocarbon solvent like benzene or xylene)[16]

Procedure:

-

Reaction Setup: In a high-pressure autoclave, charge diisopropanolamine, the Raney Nickel catalyst, and toluene. The preferred solvent amount is 0.5 to 5 parts by weight relative to diisopropanolamine.[16]

-

Ammoniation and Hydrogenation: Seal the autoclave and introduce ammonia. Pressurize the vessel with hydrogen gas to a pressure of 1-12 MPa (preferably 2.5-10 MPa).[17]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 150-220°C (specifically 190-210°C is often preferred) for 2.5 to 5 hours.[17] The presence of the organic solvent is crucial for enhancing the selectivity towards the cis-isomer.[17]

-

Catalyst Removal: After cooling the reactor, the reaction mixture is filtered to remove the solid catalyst.[17]

-

Work-up and Purification:

-

The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine in the organic solvent, is subjected to azeotropic distillation to remove water.[17]

-

The crude product is then purified by distillation. The fraction boiling at 150-153°C is collected.[17]

-

For higher purity, the distilled product is subjected to recrystallization. The product is dissolved in a suitable solvent (e.g., by adding more toluene and heating), then cooled to induce crystallization of the cis-isomer.[16][17]

-

-

Isomerization (Optional): The mother liquor, enriched with the trans-isomer, can be subjected to a further isomerization step at a temperature of at least 180°C in the presence of a catalyst to convert the trans-isomer back to the desired cis-isomer, thereby increasing the overall yield.[17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 21655-48-1 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 21655-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound | 21655-48-1 [chemicalbook.com]

- 9. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]

- 10. 2,6-Dimethylpiperazine 97 108-49-6 [sigmaaldrich.com]

- 11. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,6-Dimethylpiperazine(108-49-6) 1H NMR [m.chemicalbook.com]

- 13. This compound(21655-48-1) IR2 [m.chemicalbook.com]

- 14. This compound(21655-48-1) MS [m.chemicalbook.com]

- 15. Piperazine, 2,6-dimethyl- [webbook.nist.gov]

- 16. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]

- 17. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of cis-2,6-Dimethylpiperazine

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of cis-2,6-dimethylpiperazine, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Conformational Analysis

This compound is a heterocyclic organic compound featuring a six-membered piperazine ring substituted with two methyl groups at the 2 and 6 positions. The "cis" isomer designation signifies that both methyl groups are oriented on the same side of the plane of the piperazine ring.

The piperazine ring predominantly adopts a chair conformation to minimize steric strain. In the case of the cis isomer, the thermodynamically most stable conformation is the one where one methyl group occupies an axial position and the other an equatorial position. This arrangement is in equilibrium with a ring-flipped conformation of equal energy. The nitrogen atoms in the ring also possess lone pairs of electrons, which can be oriented either axially or equatorially, contributing to the overall conformational dynamics of the molecule.

Below is a diagram illustrating the chair conformation of this compound.

An In-depth Technical Guide to the Stereoisomerism of cis-2,6-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of cis-2,6-dimethylpiperazine, a crucial building block in medicinal chemistry. Due to the presence of two stereocenters, this compound exists as a pair of enantiomers, (2R,6S) and (2S,6R), which are in a meso relationship. This document details the synthesis of the cis-diastereomer, methods for the separation of its enantiomers, and the potential impact of its stereochemistry on biological activity, drawing parallels from related substituted piperazine derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the synthesis, characterization, and application of these stereoisomers in drug discovery and development.

Introduction to the Stereoisomerism of 2,6-Dimethylpiperazine

2,6-Dimethylpiperazine possesses two chiral centers at the C2 and C6 positions. This gives rise to three possible stereoisomers: a pair of enantiomers for the trans-diastereomer ((2R,6R) and (2S,6S)) and a meso compound for the cis-diastereomer. The cis isomer, formally (2R,6S)-2,6-dimethylpiperazine, is superimposable on its mirror image, (2S,6R)-2,6-dimethylpiperazine, due to a plane of symmetry. However, in a chiral environment, these two forms can be resolved. This compound is a valuable precursor in the synthesis of various pharmaceutical agents, including antibacterial and anticancer compounds.[1] The precise stereochemical orientation of the methyl groups can significantly influence the pharmacological and pharmacokinetic properties of the final drug molecule.

Synthesis of this compound

The selective synthesis of the cis-diastereomer of 2,6-dimethylpiperazine is a key challenge. Several methods have been developed to favor the formation of the cis isomer over the trans isomer. One common approach involves the catalytic hydrogenation of diisopropanolamine.

Diastereoselective Synthesis

A patented method describes the synthesis of this compound with high selectivity through the reaction of diisopropanolamine with ammonia and hydrogen in the presence of a hydrogenation catalyst.[1] The use of an organic solvent, such as toluene, and subsequent crystallization are crucial for obtaining high purity cis-isomer.[2]

Experimental Protocol: Synthesis of this compound [1][2]

-

Materials: Diisopropanolamine, Toluene, Ammonia, Hydrogen, Hydrogenation catalyst (e.g., Nickel-based).

-

Procedure:

-

In a high-pressure autoclave, combine diisopropanolamine and toluene.

-

Add the hydrogenation catalyst.

-

Introduce liquid ammonia and pressurize the reactor with hydrogen.

-

Heat the mixture to the reaction temperature (e.g., 180-200°C) and maintain for several hours.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine in toluene, is subjected to azeotropic distillation to remove water.

-

Upon cooling the toluene solution, this compound crystallizes due to its lower solubility.

-

The crystals are collected by filtration and can be further purified by recrystallization.

-

Quantitative Data: Diastereomeric Ratio and Yield

| Parameter | Value | Reference |

| Reaction Temperature | 200°C | [2] |

| Initial cis:trans Ratio | ~1.5 : 1 | [2] |

| Purity after Recrystallization | >99% cis-isomer | [1] |

| Overall Yield of cis-isomer | up to 63% | [1] |

Chiral Resolution of this compound

While this compound is a meso compound, its enantiomeric forms, (2R,6S) and (2S,6R), can be resolved by forming diastereomeric salts with a chiral resolving agent. A common and effective resolving agent for amines is tartaric acid.

Experimental Protocol: Chiral Resolution using Tartaric Acid (Adapted from a similar resolution)

-

Materials: Racemic this compound, L-(+)-tartaric acid, suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Procedure:

-

Dissolve racemic this compound in the chosen solvent.

-

Add a solution of L-(+)-tartaric acid in the same solvent (typically in a 1:1 molar ratio).

-

Allow the mixture to stand, or cool it, to induce the crystallization of one of the diastereomeric salts ((2R,6S)-2,6-dimethylpiperazine-L-tartrate or (2S,6R)-2,6-dimethylpiperazine-L-tartrate), which will be less soluble.

-

Collect the precipitated crystals by filtration.

-

The free enantiomerically enriched amine can be liberated by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor.

-

Workflow for Chiral Resolution

References

A Comprehensive Technical Guide to the Synthesis of cis-2,6-Dimethylpiperazine from Diisopropanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cis-2,6-dimethylpiperazine from diisopropanolamine, a critical intermediate in the manufacturing of various pharmaceuticals, including the antibacterial agent sparfloxacin.[1][2] The document details the reaction's core principles, experimental protocols derived from established industrial processes, and quantitative data to support reproducibility and optimization.

Introduction: The Strategic Importance of this compound

Substituted piperazines are valuable building blocks in the synthesis of rubber auxiliaries, crop protection agents, and pharmacological agents.[1] Among these, this compound is a key raw material for producing certain antibacterial quinolonecarboxylic acid derivatives.[1][2] The selective synthesis of the cis-isomer is paramount for its application in pharmaceuticals, where stereochemistry dictates biological activity. This guide focuses on the reductive cyclization of diisopropanolamine in the presence of ammonia and hydrogen over a hydrogenation catalyst, a common industrial method for producing this vital intermediate.

Reaction Mechanism and Stereoselectivity

The synthesis of 2,6-dimethylpiperazine from diisopropanolamine involves a catalytic reductive amination and subsequent intramolecular cyclization. The diisopropanolamine, which can be a mixture of isomers including HN-(CH₂-CH(OH)CH₃)₂, HN-(CH(CH₃)-CH₂OH)₂, and HN(CH(CH₃)-CH₂OH)(CH₂-CH(OH)CH₃), is reacted with ammonia and hydrogen.[3] The presence of an organic solvent, particularly aromatic hydrocarbons like toluene, has been shown to be crucial for achieving high selectivity towards the desired cis-isomer.[3][4] For instance, the cyclization of diisopropanolamine with a Raney-Nickel catalyst in toluene yields a this compound selectivity of 81-82%, whereas using water as a solvent drops the selectivity to 72%.[3]

The reaction proceeds through the conversion of the hydroxyl groups of diisopropanolamine to amino groups, followed by ring closure. The stereochemical outcome, favoring the cis-isomer, is influenced by the catalyst and reaction conditions. The trans-isomer, which is also formed, can be isomerized to the cis-form at elevated temperatures (at least 180°C) in the presence of a catalyst, thereby increasing the overall yield of the desired product.[1]

Experimental Workflow

The overall process for the synthesis and purification of this compound from diisopropanolamine can be broken down into several key stages: catalytic reaction, catalyst separation, solvent and water removal, and purification by crystallization.

Detailed Experimental Protocols

The following protocols are synthesized from patent literature and represent a typical industrial approach.[3][4]

4.1. Catalytic Cyclization of Diisopropanolamine

-

Apparatus: A high-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlets.

-

Reagents:

-

Procedure:

-

Charge the autoclave with diisopropanolamine and toluene.

-

Add the hydrogenation catalyst to the mixture.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Introduce ammonia into the reactor.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa to 10 MPa).[3]

-

Heat the reactor to the reaction temperature (e.g., 190-210°C) while stirring.[3]

-

Maintain the reaction for a specified duration (e.g., 2-5 hours).[3]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

4.2. Product Isolation and Purification

-

Procedure:

-

Filter the reaction mixture to remove the catalyst. The catalyst can potentially be recycled.[3]

-

The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine, solvent, and water, is subjected to azeotropic distillation to remove the water.[3]

-

After water removal, the organic solvent is partially removed by distillation to concentrate the product.

-

The concentrated solution is then cooled to induce crystallization of the this compound. The crystallization can be enhanced by the addition of an aliphatic hydrocarbon such as light gasoline or petroleum ether.[3]

-

The crystallized product is collected by filtration, washed with a cold solvent mixture (e.g., isopropanol and light gasoline), and dried.

-

For higher purity, one or more recrystallization steps can be performed. A double recrystallization can yield 100% pure this compound.[3] The mother liquor, containing the trans-isomer and some remaining cis-isomer, can be further processed to isomerize the trans-isomer and recover more of the cis-product.

-

Quantitative Data

The following tables summarize the quantitative data extracted from various sources, providing a comparative overview of reaction conditions and outcomes.

Table 1: Reaction Conditions for the Synthesis of 2,6-Dimethylpiperazine

| Parameter | Value | Source |

| Starting Material | Diisopropanolamine | [1][3][4] |

| Co-reactants | Ammonia, Hydrogen | [1][3][4] |

| Catalyst | Raney Nickel, Raney Cobalt, Ni/Fe (85/15) | [1][3][4] |

| Solvent | Toluene, Benzene, Xylene | [1][3][4] |

| Temperature | 100 - 250 °C (preferred 190 - 210 °C) | [3] |

| Pressure | 1 - 12 MPa (preferred 2.5 - 10 MPa) | [3] |

| Reaction Time | 2 - 10 hours (preferred 2.5 - 5 hours) | [3] |

Table 2: Yields and Selectivity

| Parameter | Value | Conditions / Notes | Source |

| Selectivity for cis-2,6-DMP | 81.3% | Reaction at 200°C in toluene with a nickel catalyst. | [4] |

| 71.8% | Reaction at 190°C in toluene with a nickel catalyst. | [4] | |

| 81-82% | Cyclization with Raney-Nickel in toluene. | [3] | |

| 72% | Cyclization with Raney-Nickel in water. | [3] | |

| Overall Yield of cis-2,6-DMP | At least 60% (preferably at least 65%) | Based on the diisopropanolamine mixture used. | [3] |

| 59% of theory | After working up the mother liquor. | [3] | |

| 46% of theory | Based on crude diisopropanolamine used in a specific example. | [3] | |

| Purity of cis-2,6-DMP | 99.29% | After single recrystallization. | [3] |

| 100% | After repeated recrystallization. | [3] |

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical dependencies and outcomes in the synthesis and purification process.

Conclusion

The synthesis of this compound from diisopropanolamine via catalytic reductive amination is a robust and scalable method. High selectivity for the desired cis-isomer can be achieved by careful control of reaction parameters, particularly the choice of an aromatic solvent. Subsequent purification through crystallization allows for the isolation of high-purity this compound suitable for pharmaceutical applications. The potential for isomerization and recycling of the trans-isomer further enhances the overall efficiency of this industrial process. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and application of this important heterocyclic compound.

References

- 1. EP1031568A1 - Procédé pour la préparation de cis-2,6-diméthyl-pipérazine - Google Patents [patents.google.com]

- 2. EP1284262A1 - Procédé pour la préparation de cis-2,6-diméthylpipérazine - Google Patents [patents.google.com]

- 3. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of cis-2,6-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2,6-Dimethylpiperazine is a versatile heterocyclic diamine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its stereochemistry and the presence of two secondary amine groups within a constrained cyclic structure impart unique physical and chemical properties that are of significant interest to researchers in medicinal chemistry, polymer science, and agrochemical development. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and a summary of its spectral characteristics. This document is intended to be a valuable resource for scientists and professionals engaged in research and development involving this important chemical entity.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, reactivity, and application in various synthetic processes. A summary of these properties is presented in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| CAS Number | 21655-48-1 | [1][2] |

| Appearance | White to pale yellow crystalline powder or solid. | |

| Melting Point | 112 - 115 °C | [1][2] |

| Boiling Point | 160 - 162 °C | [1][2] |

| Solubility | Completely soluble in water; sparingly soluble in chloroform; slightly soluble in methanol. | |

| pKa (predicted) | 9.38 ± 0.60 | |

| Density (estimate) | 0.9140 g/cm³ | |

| Refractive Index (estimate) | 1.4628 |

Spectral Data

The structural elucidation of this compound and its derivatives is routinely accomplished using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons, the methine protons at the 2 and 6 positions, the axial and equatorial protons of the methylene groups, and the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the methyl carbons, the methine carbons, and the methylene carbons of the piperazine ring.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for piperazine derivatives involve cleavage of the C-N bonds within the ring and between the ring and any substituents.

Experimental Protocols

Detailed and accurate determination of physical properties is crucial for the consistent application of this compound in research and development. Below are generalized experimental protocols for measuring its key physical properties.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow.

-

Boiling Point Determination

The boiling point is a key characteristic of a liquid, determined at a specific atmospheric pressure.

-

Apparatus: Thiele tube or a micro-boiling point apparatus, small test tube, capillary tube, thermometer, heating oil.

-

Procedure (Micro-method):

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Apparatus: Sealed vials, orbital shaker with temperature control, centrifuge, analytical balance, HPLC or other suitable analytical instrument.

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a sealed vial.

-

The vials are agitated on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed, filtered, and diluted as necessary.

-

The concentration of the dissolved this compound in the filtrate is quantified using a calibrated analytical method such as HPLC.

-

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of the basic nitrogen atoms in the piperazine ring.

-

Apparatus: pH meter with a calibrated electrode, burette, stirrer, standard acidic solution (e.g., 0.1 M HCl), beaker.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

The solution is stirred continuously, and the initial pH is recorded.

-

The standard acid solution is added in small, precise increments from the burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence points.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Since this compound has two basic centers, two pKa values will be determined.

-

Synthetic Workflow

This compound is commonly synthesized via the reductive amination of diisopropanolamine. The following diagram illustrates a generalized workflow for its preparation.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, a compound of considerable importance in synthetic and medicinal chemistry. The tabulated data, along with the outlined experimental protocols and spectral information, offer a solid foundation for researchers and drug development professionals. A thorough understanding of these properties is essential for the effective utilization of this compound as a versatile synthon in the creation of novel molecules with desired therapeutic and material characteristics.

References

An In-depth Technical Guide to cis-2,6-Dimethylpiperazine (CAS: 21655-48-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2,6-dimethylpiperazine, a versatile heterocyclic diamine. It serves as a crucial building block in the synthesis of a wide array of chemical entities, most notably in the development of novel pharmaceuticals. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, and its applications in medicinal chemistry, with a focus on its role in the development of antibacterial agents.

Core Chemical and Physical Properties

This compound is a cyclic secondary amine characterized by two methyl groups in a cis configuration on its piperazine ring. This substitution pattern significantly influences its stereochemistry and reactivity, making it a valuable synthon in organic chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21655-48-1 | [1] |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 112-115 °C | [1] |

| Boiling Point | 160 °C | [1] |

| Predicted pKa | 9.38 ± 0.60 | [3][4] |

| Solubility | Completely soluble in water; Sparingly soluble in chloroform; Slightly soluble in methanol | [3] |

Spectroscopic Data

Detailed spectroscopic analyses are crucial for the structural elucidation and purity assessment of this compound. While raw spectral data is not provided here, it is available in various databases.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Description | Source(s) |

| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance. | [5] |

| ¹³C NMR | Spectral data is available for carbon-13 nuclear magnetic resonance. | [6] |

| IR | Infrared spectroscopy data is available. | [7] |

| Mass Spectrometry | Mass spectral data, including the molecular ion peak, is available. The molecular ion has a mass of 114. | [8] |

Experimental Protocols

The synthesis of this compound is well-documented, with the cyclization of diisopropanolamine being a common industrial method.

Synthesis of this compound from Diisopropanolamine

A prevalent method for the synthesis of this compound involves the reaction of diisopropanolamine with ammonia in the presence of a catalyst.[9] The use of an organic solvent, such as toluene, has been shown to improve the selectivity for the cis isomer.[10]

Reaction Scheme:

Key Experimental Parameters:

-

Reactants: Diisopropanolamine, Ammonia, Hydrogen

-

Catalyst: Hydrogenation catalysts such as Raney nickel or Raney cobalt are preferred.

-

Solvent: Aromatic hydrocarbons like benzene, toluene, or xylene enhance the selectivity for the cis isomer.

-

Temperature: Elevated temperatures are required for the cyclization reaction.

-

Purification: The resulting mixture of cis and trans isomers can be separated by filtration and crystallization. Further purification can be achieved by azeotropic distillation to remove water, followed by recrystallization.[10] 100% pure this compound can be obtained through distillation and double recrystallization.

Applications in Drug Development

This compound is a significant building block in the pharmaceutical industry, primarily due to its ability to be incorporated into a variety of molecular scaffolds, leading to compounds with diverse biological activities.[1] The piperazine moiety is a common feature in many centrally active drugs, including antipsychotics, antidepressants, and anxiolytics.

Role in the Synthesis of Sparfloxacin

A notable application of this compound is in the synthesis of Sparfloxacin, a broad-spectrum fluoroquinolone antibiotic.[11] Sparfloxacin is effective against both Gram-positive and Gram-negative bacteria.[12]

The synthesis involves the condensation of this compound with a quinolone carboxylic acid derivative.[11]

Workflow for the Incorporation of this compound into Sparfloxacin

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 21655-48-1 [m.chemicalbook.com]

- 4. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]

- 5. 2,6-Dimethylpiperazine(108-49-6) 1H NMR [m.chemicalbook.com]

- 6. 2,6-Dimethylpiperazine(108-49-6) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(21655-48-1) IR2 [m.chemicalbook.com]

- 8. This compound(21655-48-1) MS spectrum [chemicalbook.com]

- 9. This compound | 21655-48-1 [chemicalbook.com]

- 10. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. Production Method of Sparfloxacin - Chempedia - LookChem [lookchem.com]

- 12. selleckchem.com [selleckchem.com]

Spectroscopic Data of cis-2,6-Dimethylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cis-2,6-dimethylpiperazine, a versatile building block in medicinal chemistry. The information presented herein is intended to support researchers and scientists in the fields of chemical synthesis, drug discovery, and development by providing detailed spectral characterization and the methodologies for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) [ppm] | Multiplicity |

| -CH(CH₃)- | 2.88 | m |

| -NH- | 1.57 | s (broad) |

| -CH₂- (axial) | 2.27 | t |

| -CH₂- (equatorial) | 2.79 | dd |

| -CH₃ | 1.02 | d |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data for this compound can be accessed through the Spectral Database for Organic Compounds (SDBS).

Table 2: ¹³C NMR Chemical Shifts for this compound (Data sourced from SDBS)

| Carbon | Chemical Shift (δ) [ppm] |

| -CH(CH₃)- | Data available on SDBS |

| -CH₂- | Data available on SDBS |

| -CH₃ | Data available on SDBS |

Solvent: CDCl₃

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).

-

Employ a standard single-pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-100 ppm for aliphatic compounds).

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR absorption data for this compound can be found on the Spectral Database for Organic Compounds (SDBS).

Table 3: Key IR Absorption Bands for this compound (Data sourced from SDBS)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| Data available on SDBS | N-H stretch | Secondary amine |

| Data available on SDBS | C-H stretch (aliphatic) | -CH₃, -CH₂-, -CH |

| Data available on SDBS | N-H bend | Secondary amine |

| Data available on SDBS | C-H bend | -CH₃, -CH₂- |

| Data available on SDBS | C-N stretch | Aliphatic amine |

Experimental Protocol for FTIR Spectroscopy

The following protocol outlines a common method for obtaining the FTIR spectrum of a solid sample like this compound:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 18.9 | [M]⁺ (Molecular Ion) |

| 99 | 61.8 | [M - CH₃]⁺ |

| 71 | 100.0 | [C₄H₉N]⁺ |

| 70 | 58.9 | [C₄H₈N]⁺ |

| 56 | 51.1 | [C₃H₆N]⁺ |

| 44 | 94.5 | [C₂H₆N]⁺ |

| 42 | 45.5 | [C₂H₄N]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV

Experimental Protocol for Mass Spectrometry

A typical experimental setup for acquiring the mass spectrum of a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

-

Gas Chromatography (GC) Inlet:

-

Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

Column: Employ a capillary column suitable for separating amines (e.g., a DB-5ms column).

-

Oven Program: A temperature gradient is used to separate components of the sample mixture. For a pure sample, a short isothermal run may be sufficient.

-

-

Mass Spectrometry (MS) Detector:

-

Ionization Source: Electron Ionization (EI) is commonly used for creating a reproducible fragmentation pattern. The standard electron energy is 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer is typically used to separate the ions based on their m/z ratio.

-

Scan Range: Set the mass scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-200).

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to the analyte, and the mass spectrum of this peak provides the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a known chemical compound to confirm its identity and purity.

Caption: Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Physical Properties of cis-2,6-Dimethylpiperazine

This technical guide provides a comprehensive overview of the melting and boiling points of cis-2,6-Dimethylpiperazine, a versatile reagent frequently utilized in the synthesis of biologically active compounds, including antibacterial agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require accurate physical property data and standardized experimental methodologies.

Physical Properties of this compound

The melting and boiling points of this compound are critical physical constants that are indicative of its purity and are essential for its proper handling, storage, and application in chemical synthesis. A summary of these properties, as reported in various chemical literature, is presented below.

| Physical Property | Reported Value (°C) | Source(s) |

| Melting Point | 112 - 115 | [3] |

| 113 | ||

| 108 - 111 | [1][2][4] | |

| 113 - 114 | [5] | |

| Boiling Point | 160 | [3] |

| 162 | [1][2][4] |

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following sections outline the general, standardized methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. A common and reliable method for determining the melting point is the capillary tube method.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.

-

Replicate Measurements: The determination is repeated at least two more times to ensure the reproducibility of the results.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is sensitive to changes in atmospheric pressure.

Experimental Protocol:

-

Apparatus Setup: A small quantity of this compound is placed in a small test tube. A short, sealed capillary tube is inverted and placed inside the test tube. The test tube is then attached to a thermometer and heated in a suitable heating bath.

-

Heating: The sample is heated gradually. As the temperature rises, air trapped in the inverted capillary tube will bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool slowly.

-

Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube is recorded. This is the boiling point of the substance at the ambient atmospheric pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a correction may be necessary.

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical compound like this compound.

Caption: General workflow for melting and boiling point determination.

References

The Piperazine Core: A Privileged Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and physicochemical properties—including its solubility, basicity, chemical reactivity, and conformational flexibility—have made it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][3] This technical guide delves into the discovery and historical development of substituted piperazines, tracing their evolution from a simple anthelmintic to a core component in a vast array of modern pharmaceuticals.

Early Discovery and First Therapeutic Application: An Anthelmintic Agent

Piperazine was originally named for its chemical similarity to piperidine, a component of the black pepper plant (Piper nigrum).[4] However, piperazine itself is not typically derived from this plant.[4] Early syntheses involved reacting alcoholic ammonia with 1,2-dichloroethane or the reduction of pyrazine with sodium in ethanol.[4][5] A common industrial production method involves the ammoniation of ethanolamine.[4][6]

The first significant therapeutic application of piperazine was as an anthelmintic, a drug used to treat parasitic worm infections.[7] Marketed by Bayer in the early 20th century, it became a primary treatment for ascariasis (roundworm) and enterobiasis (pinworm) infections in both humans and animals.[4][8] Its introduction into human medicine for this purpose occurred around 1953.[5][8][9]

The mechanism of action for piperazine's anthelmintic properties involves the paralysis of the parasites, which allows the host's body to expel them.[4][8] This is achieved through its agonist effects on the inhibitory gamma-aminobutyric acid (GABA) receptors on the muscle cells of the worms.[9][10] This binding leads to hyperpolarization of the nerve endings, resulting in a flaccid paralysis of the worm.[9][10] The paralyzed parasites are then dislodged from the intestinal lumen and expelled from the body via normal peristalsis.[7][9] The drug's selectivity for helminths is due to the fact that vertebrates primarily use GABA in the central nervous system, and the GABA receptors in helminths are a different isoform.[4][5]

The Expansion of Substituted Piperazines in Pharmacology

The true versatility of the piperazine scaffold was unlocked with the development of substituted piperazines, where functional groups are added to one or both of the nitrogen atoms, or to the carbon atoms of the ring.[11] This has allowed for the creation of a wide range of drugs targeting various receptors and enzymes.[1][12][13] Many notable drugs contain a piperazine ring as a part of their molecular structure.[4] These can be broadly classified based on the substituent attached to the nitrogen atom, such as phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines.[4]

Antihistamines: The Rise of Cyclizine

One of the early successes in the development of substituted piperazines was in the field of antihistamines. Cyclizine, a piperazine derivative, was discovered in 1947 and is known for its antiemetic and antivertigo properties.[14] It is primarily used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo.[14][15] Cyclizine acts as a histamine H1-receptor antagonist and also possesses significant central anticholinergic (antimuscarinic) activity.[14][15]

Antipsychotics and Antidepressants: Targeting the Central Nervous System

The piperazine moiety became a key structural feature in the development of drugs for psychiatric disorders.[12][13][16]

-

Antipsychotics : Many antipsychotic drugs, particularly those in the phenothiazine class, incorporate a piperazine ring in their side chain.[17] These drugs, such as fluphenazine and trifluoperazine, primarily act as antagonists at dopamine D2 receptors.[13][18] More recent atypical antipsychotics also feature the piperazine scaffold and often have a broader receptor binding profile, including activity at serotonin receptors.[12][13][19]

-

Antidepressants : Trazodone, a phenylpiperazine derivative, was discovered in Italy in the 1960s and approved by the FDA in 1981.[20][21][22] It represented a new class of antidepressants, distinct from the tricyclics.[20][23] Trazodone acts as a serotonin antagonist and reuptake inhibitor (SARI), with its antidepressant effects likely due to its antagonistic action at the 5-HT2A receptor site.[20][24]

A Serendipitous Discovery: Sildenafil for Erectile Dysfunction

The story of sildenafil (Viagra) is a classic example of drug repositioning.[25] Developed by Pfizer scientists in the 1980s, sildenafil (initially compound UK-92,480) was originally intended as a treatment for hypertension and angina pectoris.[25][26][27] The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme to induce vasodilation.[25] During early clinical trials in the 1990s, the drug showed little effect on angina, but a notable side effect was observed in male volunteers: the induction of penile erections.[25][28] This led to a shift in its development, and in 1998, sildenafil was approved by the FDA as the first oral treatment for erectile dysfunction.[26][27][28] Sildenafil works by inhibiting PDE5, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[27][29] By inhibiting PDE5, sildenafil allows for increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection upon sexual stimulation.[27][28]

Quantitative Data Summary

The following tables summarize key data for prominent substituted piperazine drugs.

Table 1: Key Substituted Piperazine Drugs and Their Properties

| Drug Name | Year of Discovery/Approval | Therapeutic Class | Mechanism of Action |

| Piperazine | c. 1953 (as anthelmintic) | Anthelmintic | GABA receptor agonist, causing flaccid paralysis of worms.[9][10] |

| Cyclizine | 1947 | Antihistamine, Antiemetic | Histamine H1-receptor antagonist, central anticholinergic activity.[14][15] |

| Trazodone | 1960s (discovered) | Antidepressant (SARI) | Serotonin 5-HT2A receptor antagonist and serotonin reuptake inhibitor.[20][24] |

| Sildenafil | 1989 (synthesized) | Erectile Dysfunction Agent | Phosphodiesterase type 5 (PDE5) inhibitor.[25][26] |

Table 2: Physicochemical Properties of Piperazine

| Property | Value |

| Acidity (pKa) | 9.8 |

| Basicity (pKb) | 4.19 |

| pH (10% aqueous solution) | 10.8–11.8 |

| Solubility in water | Freely soluble |

Data sourced from[4].

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of substituted piperazines.

Synthesis of Piperazine

A common industrial method for the synthesis of piperazine is the reaction of ethanolamine in the presence of ammonia at high temperature and pressure.[6]

Protocol: Synthesis of Piperazine from Ethanolamine

-

Reactants : Ethanolamine, Ammonia, Hydrogen, Potassium Hydroxide.

-

Catalyst : Raney cobalt.

-

Solvent : Ethanol.

-

Procedure :

-

Charge a high-pressure stainless-steel reactor with ethanolamine, Raney cobalt catalyst, and an ethanolic solution of potassium hydroxide.

-

Add liquid ammonia to the reactor.

-

Introduce hydrogen gas to the system.

-

Heat the reactor to a temperature of 150–220°C with stirring, maintaining a pressure of 100–250 atmospheres.

-

After the reaction is complete, cool the reactor and collect the product mixture.

-

Piperazine is then isolated from the product stream, which may also contain other ethyleneamines.[4]

-

Synthesis of Cyclizine

Cyclizine can be synthesized via the Eschweiler–Clarke methylation of diphenylmethylpiperazine.[15]

Protocol: Synthesis of Cyclizine via Eschweiler–Clarke Methylation

-

Reactants : 1-(Diphenylmethyl)piperazine, Formaldehyde, Formic Acid.

-

Procedure :

-

Dissolve 1-(diphenylmethyl)piperazine in a suitable solvent.

-

Add an excess of formaldehyde and formic acid to the solution.

-

Heat the reaction mixture to reflux. The formic acid acts as both a reducing agent and a source of the methyl group.

-

Monitor the reaction until completion (e.g., by TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield cyclizine.

-

Radioligand Binding Assay for H1 Receptor Antagonism (Example for Cyclizine)

This protocol is a generalized example of how the affinity of a compound like cyclizine for the histamine H1 receptor can be determined.

Protocol: Histamine H1 Receptor Binding Assay

-

Materials :

-

Cell membranes expressing the human H1 receptor.

-

Radioligand (e.g., [³H]pyrilamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound (Cyclizine) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine).

-

Scintillation cocktail and scintillation counter.

-

-

Procedure :

-

In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound (at varying concentrations), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the cyclizine concentration.

-

Determine the IC₅₀ value (the concentration of cyclizine that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Workflows

Signaling Pathways and Logical Relationships

Caption: Mechanism of action of piperazine as an anthelmintic agent.

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Experimental and Logical Workflows

Caption: Generalized workflow for the synthesis of substituted piperazines.

Caption: Evolution of piperazine from a core structure to diverse drug classes.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Piperazine [chemeurope.com]

- 6. Piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. What is Piperazine used for? [synapse.patsnap.com]

- 8. Piperazine | drug | Britannica [britannica.com]

- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 11. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Cyclizine - Wikipedia [en.wikipedia.org]

- 16. The Recent Development of Piperazine and Piperidine Derivatives a...: Ingenta Connect [ingentaconnect.com]

- 17. Phenothiazine - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 20. Trazodone [bionity.com]

- 21. Trazodone | Definition, Medication, Uses, & Side Effects | Britannica [britannica.com]

- 22. newdrugapprovals.org [newdrugapprovals.org]

- 23. [History and pharmacology of trazodone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rediscovering Trazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pharmacyplanet.com [pharmacyplanet.com]

- 28. Sildenafil - Wikipedia [en.wikipedia.org]

- 29. ajprd.com [ajprd.com]

Conformational analysis of dimethylpiperazine isomers

An In-depth Technical Guide to the Conformational Analysis of Dimethylpiperazine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The substitution pattern on this six-membered heterocycle dictates its three-dimensional structure, which in turn profoundly influences its interaction with biological targets. This technical guide provides a comprehensive examination of the conformational analysis of dimethylpiperazine isomers, including the 1,4-, 2,3-, and 2,5-isomers. It consolidates quantitative data from experimental and computational studies, details the methodologies for key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and employs visualizations to clarify complex conformational equilibria.

Introduction: The Significance of Piperazine Conformation

The piperazine ring, a saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug design. Its conformational flexibility, governed by ring inversion and nitrogen inversion, allows it to adopt various spatial arrangements. When substituted, as in the case of dimethylpiperazines, the steric and electronic properties of the methyl groups create distinct energy landscapes for each isomer.

Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. Substituents can occupy either axial or equatorial positions. The relative stability of these conformers is critical, as the spatial orientation of the methyl groups and nitrogen lone pairs determines the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions with biological macromolecules. An accurate understanding of these conformational preferences is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).

Conformational Equilibria of Dimethylpiperazine Isomers

The conformational analysis of dimethylpiperazine isomers primarily involves evaluating the equilibrium between different chair conformations. The key destabilizing factor is the 1,3-diaxial interaction, a steric clash between an axial substituent and the other axial atoms on the same side of the ring.

1,4-Dimethylpiperazine

-

cis-1,4-Dimethylpiperazine: In the cis isomer, the two methyl groups are on the same side of the ring. To accommodate this in a chair conformation, one methyl group must be in an axial (a) position and the other in an equatorial (e) position. Ring inversion converts the axial methyl to an equatorial position and vice versa (a,e ⇌ e,a). These two conformers are enantiomeric and thus have the same energy (ΔG = 0 kcal/mol), existing in a 1:1 ratio at equilibrium.

-

trans-1,4-Dimethylpiperazine: The trans isomer has its methyl groups on opposite sides of the ring, allowing for two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable because it avoids the highly unfavorable 1,3-diaxial interactions that occur between the two methyl groups in the diaxial form. The energy preference for the diequatorial conformer is substantial, making it the overwhelmingly predominant species in solution.

2,5-Dimethylpiperazine

-

cis-2,5-Dimethylpiperazine: Similar to the cis-1,4-isomer, the methyl groups are on the same side of the ring, necessitating an axial-equatorial (a,e) arrangement. The two chair conformers resulting from ring inversion are isoenergetic.

-

trans-2,5-Dimethylpiperazine: This isomer strongly prefers a diequatorial conformation where both methyl groups occupy equatorial positions to minimize steric hindrance. X-ray crystallography studies on salts of trans-2,5-dimethylpiperazine consistently show the piperazine ring in a chair conformation with both methyl substituents in equatorial sites. This provides definitive evidence for the stability of the diequatorial form in the solid state.

2,3-Dimethylpiperazine

-

cis-2,3-Dimethylpiperazine: The adjacent methyl groups are on the same side of the ring. This leads to an equilibrium between two chair conformers, each with one axial and one equatorial methyl group.

-

trans-2,3-Dimethylpiperazine: The trans configuration allows for both methyl groups to reside in equatorial positions, which is the most stable conformation. The alternative diaxial conformer would introduce significant steric strain from 1,3-diaxial interactions and is therefore highly disfavored.

Quantitative Conformational Data

The conformational preference of a substituent is often quantified by its conformational free energy difference (ΔG°), also known as the A-value, which represents the energy cost of placing that substituent in an axial position compared to an equatorial one. For a methyl group on a cyclohexane ring, this value is approximately 1.7 kcal/mol. In piperidine systems, these values are similar but can be influenced by the presence of the nitrogen atoms.

| Isomer | Most Stable Conformer | ΔG° (kcal/mol) (Equatorial vs. Axial) | Predominant Conformer Population | Notes |

| cis-1,4-Dimethylpiperazine | Axial-Equatorial | 0 | 50% (a,e) / 50% (e,a) | The two conformers are enantiomeric and isoenergetic. |

| trans-1,4-Dimethylpiperazine | Diequatorial (e,e) | ~3.4 (for diaxial) | >99% | The ΔG° is estimated based on the additive A-values of two axial methyl groups. |

| cis-2,5-Dimethylpiperazine | Axial-Equatorial | 0 | 50% (a,e) / 50% (e,a) | Isoenergetic conformers. |

| trans-2,5-Dimethylpiperazine | Diequatorial (e,e) | > 3.4 (for diaxial) | >99% | Solid-state structures confirm the diequatorial conformation. |

| cis-2,3-Dimethylpiperazine | Axial-Equatorial | ~0 | ~50% (a,e) / ~50% (e,a) | Equilibrium between two conformers. |

| trans-2,3-Dimethylpiperazine | Diequatorial (e,e) | > 3.4 (for diaxial) | >99% | The diequatorial form avoids significant steric strain. |

Note: ΔG° values are approximate and can vary with solvent and temperature. The values for diaxial conformers are estimated based on the principle of additivity of A-values.

Experimental Protocols for Conformational Analysis

A combination of experimental and computational methods is required for a thorough conformational analysis.

NMR Spectroscopy

NMR is a powerful technique for studying the conformation of molecules in solution.

-

Protocol for Low-Temperature NMR:

-

Sample Preparation: Dissolve 5-10 mg of the dimethylpiperazine isomer in a deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₂Cl₂).

-

Initial Spectrum: Record a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). At this temperature, rapid ring inversion often leads to averaged signals.

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 °C. Acquire a spectrum at each temperature.

-

Coalescence and "Freeze-Out": Observe the broadening and eventual splitting of signals as the rate of conformational exchange slows. The temperature at which two exchanging signals merge into one is the coalescence temperature (Tc), which can be used to calculate the free energy of activation (ΔG‡) for the inversion process.

-

Data Analysis: Below the "freeze-out" temperature, distinct signals for each conformer can be observed. The ratio of the conformers can be determined by integrating these separate signals.

-

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state.

-

General Protocol:

-

Synthesis and Purification: Synthesize the desired dimethylpiperazine isomer and purify it to >99% purity.

-

Crystallization: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and involves screening various solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, precise three-dimensional structure, including bond lengths, angles, and the conformation of the molecule in the crystal lattice.

-

Computational Chemistry

Computational methods are invaluable for predicting the geometries and relative stabilities of different conformers.

-

Protocol for Conformational Search and Energy Calculation:

-

Structure Generation: Build the 3D structure of the dimethylpiperazine isomer using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., diequatorial, diaxial, and twist-boat forms).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*). This process finds the lowest energy geometry for each conformer.

-

Energy Calculation: Perform single-point energy calculations on the optimized geometries at a higher level of theory to obtain accurate relative energies (ΔE) and Gibbs free energies (ΔG) between the conformers.

-

Validation: Compare calculated data (e.g., coupling constants, NOEs) with experimental NMR data to validate the computational model.

-

Conclusion

The conformational analysis of dimethylpiperazine isomers reveals clear and predictable structural preferences driven primarily by the mitigation of steric strain. For trans-disubstituted isomers (1,4-, 2,5-, and 2,3-), a diequatorial conformation of the methyl groups is overwhelmingly favored. In contrast, cis-isomers exist as an equilibrium of isoenergetic axial-equatorial conformers. A synergistic approach combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides the most comprehensive understanding of these structures. This detailed structural knowledge is indispensable for professionals in drug development, enabling the design of molecules with optimized three-dimensional shapes for enhanced efficacy and selectivity.

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using cis-2,6-Dimethylpiperazine

A Note to Researchers, Scientists, and Drug Development Professionals:

The primary applications of enantiopure cis-2,6-dimethylpiperazine in asymmetric synthesis are as a chiral ligand for metal-catalyzed reactions or as a core component in the synthesis of more complex chiral structures.

This document provides a summary of the synthesis of enantiopure this compound and outlines its more common applications in asymmetric synthesis, which may be of interest for your research and development endeavors.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure (2S,6S)- or (2R,6R)-2,6-dimethylpiperazine is a crucial first step for its use in any chiral application. One synthetic approach involves the use of a chiral pool starting material, such as an amino acid, to construct the piperazine ring with defined stereocenters.

Example Synthetic Pathway:

A reported synthesis of (2S,6S)-2,6-dimethylpiperazine starts from a protected amino acid and involves key steps such as alkylation and reductive cyclization. While specific yields and reagents can vary between different reported methods, the general strategy allows for the construction of the desired enantiomerically pure piperazine.

Application of this compound as a Chiral Ligand

The C2-symmetry and the presence of two secondary amine groups make this compound an excellent candidate for a chiral ligand in asymmetric catalysis. The nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of transformations.

Logical Workflow for Ligand Application:

Caption: Workflow for the application of this compound as a chiral ligand.

General Principles of Asymmetric Synthesis with C2-Symmetric Diamine Derivatives

While specific protocols for this compound as a chiral auxiliary are lacking, the general principles for using C2-symmetric diamines in asymmetric synthesis can be summarized. These principles often involve the formation of chiral reagents or catalysts.

Signaling Pathway Analogy for Chiral Induction:

This diagram illustrates the conceptual flow of how a C2-symmetric chiral molecule, in a general sense, can impart stereochemical information to a reaction.

Caption: Conceptual pathway of chiral induction using a C2-symmetric molecule.

Conclusion

For researchers interested in leveraging the chirality of this compound, the most promising and well-supported path is its use as a chiral ligand in metal-catalyzed asymmetric reactions. Further research into its potential as a covalently-bound chiral auxiliary may be a novel area of investigation but would require foundational studies to establish its efficacy and develop reliable protocols. The information presented here serves as a starting point for understanding the synthesis and established applications of this chiral building block.

Application Notes: The Role of cis-2,6-Dimethylpiperazine in Pharmaceutical Synthesis

Introduction

Cis-2,6-dimethylpiperazine is a versatile heterocyclic building block widely employed in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its unique structural features—a piperazine core with two cis-oriented methyl groups—impart specific conformational constraints and physicochemical properties that are highly valuable in drug design. This diamine serves as a crucial intermediate, particularly in the development of central nervous system (CNS) agents, kinase inhibitors, and antidepressants, where it can influence a molecule's solubility, basicity, and binding affinity to biological targets.[1][3][4]

Applications in Drug Scaffolds

The piperazine ring is one of the most prevalent heterocycles found in FDA-approved drugs.[4] The incorporation of the cis-2,6-dimethyl moiety offers several advantages:

-

Conformational Rigidity: The methyl groups restrict the rotation of the piperazine ring, leading to a more defined three-dimensional structure. This can enhance binding selectivity to a specific receptor or enzyme.

-

Modulation of pKa: The electron-donating methyl groups increase the basicity of the nitrogen atoms compared to unsubstituted piperazine, which can be critical for forming salt bridges or hydrogen bonds with a biological target.

-

Improved Pharmacokinetic Properties: Substitution on the piperazine ring can be used to fine-tune a drug candidate's lipophilicity, metabolic stability, and cell permeability.

Examples of Therapeutic Areas:

-

Kinase Inhibitors: Many kinase inhibitors utilize a piperazine moiety to interact with the solvent-exposed region of the ATP-binding site. The this compound scaffold can be functionalized to present vectors that target specific pockets, enhancing potency and selectivity.[5][6]

-

CNS Agents & Antidepressants: Piperazine derivatives are central to the structure of numerous antidepressant and antipsychotic drugs.[4][7] For instance, Vilazodone, an antidepressant, contains a piperazine ring that links an indole moiety to a benzofuran group, acting as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[8][9] While Vilazodone itself uses an unsubstituted piperazine, the principle demonstrates the critical role of the piperazine linker in multitargeted drug design, a strategy where the cis-2,6-dimethyl derivative is often explored.

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of this compound

To achieve selective functionalization at one of the two nitrogen atoms, it is essential to first protect the other. Di-tert-butyl dicarbonate (Boc)₂O is a common reagent for this purpose.

Reaction Scheme: this compound + (Boc)₂O → tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate

Materials:

-

(2S,6R)-2,6-dimethylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated potassium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (2S,6R)-2,6-dimethylpiperazine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-